

Technical Guide: 2-Bromo-5-hydroxybenzonitrile

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Compound of Interest

Compound Name: **2-Bromo-5-hydroxybenzonitrile**

Cat. No.: **B120245**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-5-hydroxybenzonitrile**, a key building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and key spectral data.

Core Data Presentation

A summary of the key quantitative and qualitative data for **2-Bromo-5-hydroxybenzonitrile** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	198.02 g/mol	[1]
Molecular Formula	C ₇ H ₄ BrNO	[1]
CAS Number	189680-06-6	[1]
Appearance	White to pale-yellow solid	
IUPAC Name	2-bromo-5-hydroxybenzonitrile	[1]
InChI Key	IXJNUEMHAJZKFW-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=C(C=C1O)C#N)Br	[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **2-Bromo-5-hydroxybenzonitrile**.

Synthesis of 2-Bromo-5-hydroxybenzonitrile

A common method for the synthesis of **2-Bromo-5-hydroxybenzonitrile** is the electrophilic bromination of 5-hydroxybenzonitrile using N-Bromosuccinimide (NBS) as the brominating agent.

Reaction:

5-hydroxybenzonitrile + N-Bromosuccinimide (NBS) → **2-Bromo-5-hydroxybenzonitrile** + Succinimide

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxybenzonitrile in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
- Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is typically conducted in the dark to prevent radical side reactions.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the succinimide byproduct.
- Purification: The crude product is purified by distillation followed by recrystallization from a solvent such as ethanol to yield pure **2-Bromo-5-hydroxybenzonitrile**.

Characterization of 2-Bromo-5-hydroxybenzonitrile

The structural elucidation and confirmation of purity of the synthesized **2-Bromo-5-hydroxybenzonitrile** can be achieved through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
- ^{13}C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[2]

2. Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the key functional groups present in the molecule.

- A broad absorption band in the region of 3500-3300 cm^{-1} is characteristic of the O-H stretching vibration of the hydroxyl group.[2]
- A sharp, medium-intensity peak around 2230-2210 cm^{-1} corresponds to the C≡N stretching vibration of the nitrile group.[2]

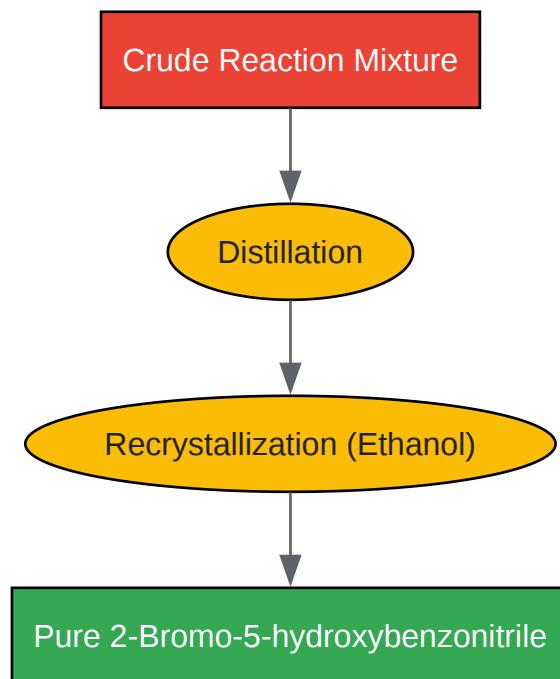
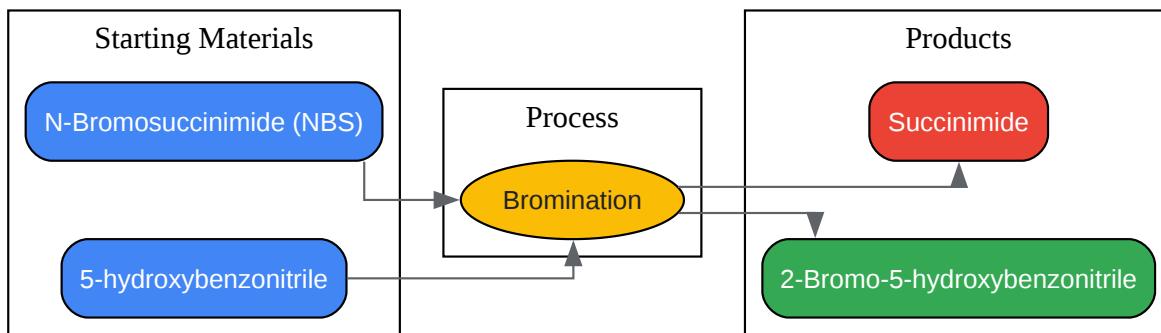
3. Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

- The mass spectrum will show a molecular ion peak (M^+). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (M^+ and M^++2), corresponding to the ^{79}Br and ^{81}Br isotopes.[2]

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis of **2-Bromo-5-hydroxybenzonitrile**.



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References

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